molecular formula C18H24N2O5S B2975234 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1448044-99-2

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2975234
CAS No.: 1448044-99-2
M. Wt: 380.46
InChI Key: DGSPYYUWZOVCIJ-UHFFFAOYSA-N
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Description

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a benzofuran moiety linked to a hydroxypropyl chain and a piperidine-4-carboxamide scaffold bearing a methylsulfonyl group. The hydroxypropyl linker may facilitate hydrogen bonding, influencing target binding or pharmacokinetics.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-26(23,24)20-10-7-13(8-11-20)18(22)19-9-6-15(21)17-12-14-4-2-3-5-16(14)25-17/h2-5,12-13,15,21H,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSPYYUWZOVCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a novel compound that has attracted attention for its potential biological activities. This compound, characterized by its unique benzofuran structure and piperidine core, is being investigated for various therapeutic applications. This article outlines the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₄N₂O₅S
  • Molecular Weight : 380.46 g/mol
  • Purity : Typically 95% .

Synthesis

The synthesis of this compound involves several steps:

  • Benzofuran Core Formation : This is achieved through cyclization reactions involving 2-hydroxybenzaldehyde and ethyl acetoacetate.
  • Hydroxypropyl Chain Introduction : Utilizes Grignard reactions to introduce the hydroxypropyl group.
  • Sulfonamide Group Attachment : Achieved via sulfonyl chloride intermediates .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, potentially influencing pathways involved in inflammation and cancer .

Therapeutic Potential

Research indicates that this compound exhibits:

  • Anti-inflammatory Properties : The compound has been shown to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Initial in vitro studies demonstrate its ability to reduce cell viability in various cancer cell lines, suggesting potential use in oncology .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

Study ReferenceBiological AssayFindings
Study 1Cytotoxicity AssayShowed significant reduction in glioma cell viability with IC50 values in low micromolar range.
Study 2Enzyme InhibitionDemonstrated effective inhibition of specific enzymes related to cancer proliferation.
Study 3Inflammatory ModelReduced levels of pro-inflammatory cytokines in murine models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with several piperidine-carboxamide derivatives and sulfonamide-containing molecules. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison
Compound Name / Identifier Structural Features Key Differences Potential Implications
N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide Benzofuran-2-yl, hydroxypropyl linker, methylsulfonyl-piperidine-4-carboxamide Unique combination of benzofuran and methylsulfonyl groups Enhanced lipophilicity (benzofuran) and metabolic stability (methylsulfonyl)
AZD5363 [(S)-4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-piperidine-4-carboxamide] 4-Chlorophenyl, hydroxypropyl linker, pyrrolo[2,3-d]pyrimidin-4-yl substituent Chlorophenyl and pyrrolopyrimidine moieties instead of benzofuran Targets Akt kinase; higher polarity due to chlorophenyl group
Compound E ((S,S)-2-[2-(3,5-Difluorophenyl)acetyl-amino]-N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-propionamide) Difluorophenyl, benzodiazepinone core Benzodiazepinone scaffold replaces piperidine; fluorinated aromatic system Notch1 pathway inhibition; distinct pharmacokinetic profile
1-(Methylsulfonyl)-N-(piperidin-1-yl)piperidine-4-carboxamide (ABChem catalog) Methylsulfonyl-piperidine-4-carboxamide with piperidin-1-yl substitution Lacks benzofuran and hydroxypropyl groups; simpler substitution pattern Likely lower target specificity due to absence of aromatic heterocycle
3-(1-(Methylsulfonyl)piperidin-4-yl)-3-oxopropanenitrile (ABChem catalog) Methylsulfonyl-piperidine with oxopropanenitrile tail Nitrile functional group; no carboxamide or benzofuran Reactivity differences (nitrile vs. carboxamide); potential as synthetic intermediate

Critical Analysis of Structural Variations

Benzofuran vs. Pyridine/Chlorophenyl Moieties The benzofuran ring in the target compound confers greater lipophilicity compared to pyridyl or chlorophenyl groups in analogues like AZD5363. This may improve blood-brain barrier penetration but reduce aqueous solubility .

Methylsulfonyl Group Impact

  • The methylsulfonyl substituent in the target compound and ABChem derivatives increases metabolic stability by resisting oxidative degradation. However, its electron-withdrawing nature may reduce binding affinity to certain targets compared to unsubstituted piperidines .

Hydroxypropyl Linker vs. Rigid Scaffolds The flexible hydroxypropyl chain in the target compound contrasts with the rigid benzodiazepinone core in Compound E. Flexibility may allow conformational adaptability for target engagement, whereas rigidity in Compound E supports selective Notch1 inhibition .

Functional Group Diversity Nitrile-containing analogues (e.g., 3-oxopropanenitrile) are more reactive, making them intermediates rather than drug candidates.

Research Findings and Limitations

  • AZD5363 and Compound E have well-documented roles in kinase and Notch pathway inhibition, respectively . The target compound’s biological activity remains uncharacterized, though structural parallels suggest possible kinase or enzyme modulation.
  • ABChem catalog derivatives prioritize synthetic versatility (e.g., nitriles, nitroaromatics), whereas the target compound’s design emphasizes drug-like properties (balanced lipophilicity, stability) .

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